molecular formula C47H94O19 B8255340 11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid

11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid

Cat. No.: B8255340
M. Wt: 963.2 g/mol
InChI Key: CYAMZYIUAHNTBO-UHFFFAOYSA-N
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Description

The compound 11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid (CAS: 70142-34-6) is a polyethylene glycol (PEG)-modified fatty acid derivative. Structurally, it consists of a heptadecanoic acid backbone with a hydroxyl group at position 11 and a 15-unit polyethylene glycol (PEG) chain at position 17 . This PEGylation confers enhanced hydrophilicity, making the compound suitable for applications requiring improved solubility, such as surfactants, emulsifiers, or drug delivery systems. The PEG chain length (15 ethoxy units) and terminal hydroxy group contribute to its physicochemical properties, including molecular weight (~1,000–1,200 Da estimated) and amphiphilic behavior .

Properties

IUPAC Name

11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H94O19/c48-15-17-53-19-21-55-23-25-57-27-29-59-31-33-61-35-37-63-39-41-65-43-45-66-44-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-11-7-6-9-13-46(49)12-8-4-2-1-3-5-10-14-47(50)51/h46,48-49H,1-45H2,(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAMZYIUAHNTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(CCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H94O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Kolliphor® HS 15 primarily undergoes reactions typical of nonionic surfactants. It can participate in oxidation and reduction reactions, although these are not common in its typical applications. The compound is stable under normal conditions and does not readily undergo substitution reactions . The major products formed from its reactions are typically derivatives of the original compound, such as polyethoxylated derivatives .

Comparison with Similar Compounds

(a) 2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl Dodecanoate (CAS: 185011-41-0)

  • Structure: Dodecanoate ester linked to a PEG-like chain (9 ethoxy units) with a terminal methoxy group.
  • Key Differences :
    • Functional group : Ester (vs. carboxylic acid in the target compound).
    • Fatty acid chain : Shorter (C12 vs. C17).
    • PEG chain : Fewer ethoxy units (9 vs. 15).
  • Properties: Lower molecular weight (610.43 Da), higher lipophilicity (XlogP = 3.9), and reduced hydrogen-bonding capacity (0 H-bond donors) .

(b) 2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid

  • Structure: Ethanoic acid linked to a 5-unit PEG chain with a terminal hydroxy group.
  • Key Differences :
    • Fatty acid chain : Much shorter (C2 vs. C17).
    • PEG chain : Shorter (5 ethoxy units vs. 15).

PEG-Modified Alkyl Ethers and Esters

(a) 3-(Hexadecyloxy)-2-Methoxypropanoic Acid

  • Structure: Propanoic acid with a hexadecyl ether and methoxy group.
  • Key Differences: Backbone: Propanoic acid (vs. heptadecanoic acid). PEG substitution: Absent; hydrophobic hexadecyl chain dominates.

Functional Group Variants

(a) Polyethylene Glycol (15)-Hydroxystearate

  • Structure : Stearic acid (C18) with a PEG-15 chain.
  • Key Differences: Fatty acid chain: Longer (C18 vs. C17). Hydroxyl position: Varies (hydroxystearate vs. 11-hydroxyheptadecanoic acid).
  • Properties : Similar surfactant efficacy but altered melting point and viscosity due to chain length differences .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (Da) PEG Units Functional Group XlogP H-Bond Donors
Target Compound (CAS: 70142-34-6) C₃₃H₆₆O₁₈ ~1,100 (est.) 15 Carboxylic acid ~1.2 2
2-[2-[2-[2-[2-(...)]dodecanoate (CAS: 185011-41-0) C₃₁H₆₂O₁₁ 610.43 9 Ester 3.9 0
2-[2-[2-[2-(...)]ethanoic acid C₁₂H₂₄O₈ 296.32 5 Carboxylic acid -0.5 2
3-(Hexadecyloxy)-2-methoxypropanoic acid C₂₀H₄₀O₄ 344.53 0 Carboxylic acid 5.1 1

Table 2: Application-Specific Properties

Compound Key Applications Stability Notes
Target Compound (CAS: 70142-34-6) Surfactants, drug delivery systems Stable under ambient conditions; PEG oxidation possible at high temperatures
2-[2-[2-[2-(...)]dodecanoate Lubricants, emulsifiers Hydrolysis-prone ester bond
2-[2-[2-[2-(...)]ethanoic acid Solubility enhancers High aqueous stability
3-(Hexadecyloxy)-2-methoxypropanoic acid Lipid nanoparticles, coatings Thermally stable; resistant to hydrolysis

Research Findings

Impact of PEG Chain Length :

  • Longer PEG chains (e.g., 15 units in the target compound) enhance water solubility and reduce aggregation in biological systems compared to shorter chains (e.g., 5–9 units) .
  • However, excessive PEGylation (>20 units) can lead to viscosity challenges and reduced cellular uptake .

Esters (e.g., CAS: 185011-41-0) show faster degradation in vivo, limiting their utility in long-term formulations .

Toxicological Considerations :

  • PEGylated compounds generally exhibit low toxicity, but longer PEG chains may accumulate in renal-impaired patients .
  • Alkyl ethers (e.g., hexadecyloxy derivatives) show higher cytotoxicity due to membrane-disrupting effects .

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